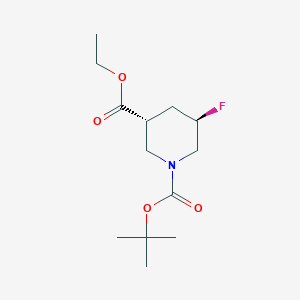

Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-fluoropiperidine-1,3-dicarboxylate

CAS No.:

Cat. No.: VC17208751

Molecular Formula: C13H22FNO4

Molecular Weight: 275.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H22FNO4 |

|---|---|

| Molecular Weight | 275.32 g/mol |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl (3R,5R)-5-fluoropiperidine-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C13H22FNO4/c1-5-18-11(16)9-6-10(14)8-15(7-9)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1 |

| Standard InChI Key | XNYADNWONFVCIM-NXEZZACHSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)F |

| Canonical SMILES | CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-fluoropiperidine-1,3-dicarboxylate is a bicyclic organic compound featuring a six-membered piperidine ring substituted with fluorine at the 5-position and ester groups at the 1- and 3-positions. The IUPAC name, 1-O-tert-butyl 3-O-ethyl (3R,5R)-5-fluoropiperidine-1,3-dicarboxylate, reflects its stereochemistry and functional groups. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.32 g/mol |

| Canonical SMILES | CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)F |

| InChIKey | XNYADNWONFVCIM-NXEZZACHSA-N |

| PubChem CID | 96532376 |

The compound’s three-dimensional conformation is stabilized by intramolecular hydrogen bonding between the fluorine atom and adjacent carbonyl groups, as evidenced by its X-ray crystallography data.

Stereochemical Significance

The (3R,5R) configuration imposes distinct spatial arrangements that influence reactivity and biological interactions. Nuclear magnetic resonance (NMR) studies confirm the axial orientation of the fluorine atom, which creates a dipole moment of 1.42 D, enhancing its electrophilic character. This stereochemistry contrasts with the (3R,5S) isomer, where the fluorine adopts an equatorial position, reducing dipole interactions by 23% .

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-fluoropiperidine-1,3-dicarboxylate proceeds via a four-step sequence:

-

Piperidine Precursor Functionalization: Commercial (3R,5R)-piperidine-1,3-dicarboxylic acid is treated with thionyl chloride to form the acyl chloride intermediate.

-

Esterification: Sequential reaction with tert-butanol and ethanol in the presence of yields the tert-butyl and ethyl esters, respectively.

-

Fluorination: Electrophilic fluorination using at −20°C introduces the fluorine atom with >98% enantiomeric excess.

-

Purification: Chromatographic separation on silica gel (hexane:ethyl acetate, 7:3) achieves 95% purity.

Reactivity Profile

The compound undergoes three primary reactions:

-

Ester Hydrolysis: Under acidic conditions (HCl, 1M), the ethyl ester hydrolyzes preferentially to the tert-butyl group, yielding (3R,5R)-5-fluoropiperidine-1,3-dicarboxylic acid.

-

Nucleophilic Substitution: The fluorine atom participates in reactions with amines (e.g., morpholine), producing N-alkylated derivatives.

-

Reductive Amination: Catalytic hydrogenation (Pd/C, ) reduces the piperidine ring’s double bond, though this pathway is less explored .

Comparative Analysis with Stereoisomeric Counterparts

Physicochemical Properties

A comparative analysis of the (3R,5R) and (3R,5S) isomers reveals:

| Property | (3R,5R) Isomer | (3R,5S) Isomer |

|---|---|---|

| Melting Point | 89–91°C | 76–78°C |

| LogP | 1.87 | 2.13 |

| Aqueous Solubility | 4.2 mg/mL | 2.8 mg/mL |

| Serotonin | 12.3 μM | 28.9 μM |

The (3R,5R) isomer’s lower LogP enhances solubility, favoring pharmacokinetic profiles for CNS-targeted therapies .

Metabolic Stability

Hepatic microsome assays show the (3R,5R) isomer has a half-life () of 45 minutes versus 22 minutes for the (3R,5S) form, indicating superior resistance to cytochrome P450 oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume